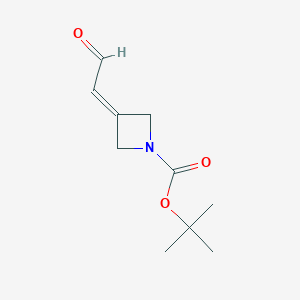

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

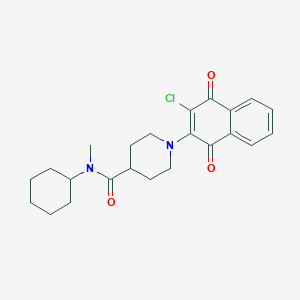

“tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate” is a building block used as a precursor to the synthesis of thia and oxa-azaspiro .

Synthesis Analysis

This compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis

The molecular formula of “this compound” is C12H19NO4 . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .Chemical Reactions Analysis

As a precursor, it can be used in the synthesis of thia and oxa-azaspiro . It can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a specific gravity of 1.06 and a refractive index of 1.47 . It should be stored under inert gas and is sensitive to moisture .Scientific Research Applications

Synthesis and Chemical Properties

- Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation on azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine ring systems M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, Organic Letters, 2009.

- Yadav and Sriramurthy (2005) investigated silylmethyl-substituted aziridine and azetidine for formal cycloaddition reactions, demonstrating their efficiency in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, thereby showcasing the versatility of azetidine derivatives in synthetic organic chemistry V. Yadav, V. Sriramurthy, Journal of the American Chemical Society, 2005.

Applications in Synthetic and Medicinal Chemistry

- Ji, Wojtas, and Lopchuk (2018) developed an improved, gram-scale synthesis of protected 3-haloazetidines, vital intermediates for preparing high-value azetidine-3-carboxylic acid derivatives. This method underscores the importance of azetidine derivatives as versatile building blocks in medicinal chemistry Y. Ji, L. Wojtas, J. Lopchuk, Arkivoc, 2018.

- The study by Sajjadi and Lubell (2008) on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids presents azetidine analogs with heteroatomic side chains, designed to serve as tools for studying the influence of conformation on peptide activity Z. Sajjadi, W. Lubell, The Journal of Peptide Research, 2008.

Novel Synthetic Approaches

- Armstrong and Ferguson (2012) demonstrated the high trans-selectivity aziridination of tert-butyl cinnamates, leading to versatile synthetic building blocks capable of undergoing highly selective ring-opening reactions. This research highlights the synthetic utility of N-unfunctionalized aziridines derived from azetidine precursors A. Armstrong, A. Ferguson, Beilstein Journal of Organic Chemistry, 2012.

Structural and Mechanistic Insights

- The work by Karimi and Långström (2002) on synthesizing a novel ligand for nicotinic receptors illustrates the strategic use of azetidine derivatives in creating compounds with potential applications in neuroscience, specifically targeting nicotinic receptors F. Karimi, B. Långström, Journal of Labelled Compounds and Radiopharmaceuticals, 2002.

properties

IUPAC Name |

tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUKQSYGWHYKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)

methanethione](/img/structure/B2833872.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2833880.png)